

# physical and chemical properties of N-methylated methionine

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## Compound of Interest

Compound Name: Boc-N-Me-Met-OH

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## N-Methylated Methionine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylated methionine, a derivative of the essential amino acid L-methionine, is a compound of growing interest in the fields of biochemistry and pharmacology. The addition of a methyl group to the alpha-amino group of methionine can significantly alter its physicochemical properties, bioavailability, and biological activity. This technical guide provides an in-depth overview of the core physical and chemical properties of N-methylated methionine, detailed experimental protocols, and an exploration of its role in key signaling pathways.

## Core Physical and Chemical Properties

The methylation of the primary amine in methionine to a secondary amine influences several key physicochemical parameters. The following tables summarize the available quantitative data for N-methyl-L-methionine, with comparisons to its parent compound, L-methionine, where relevant.

Table 1: General and Physical Properties of N-Methyl-L-Methionine

Property	Value	Source
Molecular Formula	C6H13NO2S	PubChem[1]
Molecular Weight	163.24 g/mol	PubChem[1]
Melting Point	255-257 °C	-
Boiling Point	Not available	-
Aqueous Solubility	Data not available for N-methyl-L-methionine. L-methionine has a solubility of 56.6 g/L at 25 °C.	PubChem[2]
LogP (Octanol-Water Partition Coefficient)	-1.8 (Predicted)	PubChem[1]

Table 2: Chemical and Spectroscopic Properties of N-Methyl-L-Methionine

Property	Value	Source
IUPAC Name	(2S)-2-(methylamino)-4-(methylsulfanyl)butanoic acid	PubChem[1]
CAS Number	42537-72-4	PubChem[1]
pKa (Strongest Acidic)	2.25 (Predicted)	-
pKa (Strongest Basic)	Data not available	-
Canonical SMILES	CN--INVALID-LINK--C(=O)O	PubChem[1]
InChI Key	YAXAFCHJCYILRU-YFKPBYRVSA-N	PubChem[1]

## Experimental Protocols

### Synthesis and Purification of N-Methyl-L-Methionine

While a highly detailed, step-by-step protocol specifically for N-methyl-L-methionine is not readily available in the searched literature, a general procedure for the N-methylation of amino

acids can be adapted. The following protocol is a synthesized approach based on established methods for N-methylation.

Objective: To synthesize N-methyl-L-methionine from L-methionine.

Materials:

- L-methionine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Protection of the Carboxylic Acid (if necessary): To avoid esterification as a side reaction, the carboxylic acid group of L-methionine can be protected, for example, as a benzyl ester. This adds extra steps of protection and deprotection. For a more direct approach, careful control of reaction conditions is crucial.
- N-Methylation Reaction:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-methionine in a mixture of anhydrous THF and a small amount of anhydrous DMF.
- Cool the suspension in an ice bath.
- Carefully add sodium hydride (NaH) portion-wise to the suspension. The NaH will deprotonate the amino group. Allow the reaction to stir for 30 minutes at 0°C.
- Slowly add methyl iodide (CH<sub>3</sub>I) dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by the slow addition of water to decompose any unreacted NaH.
  - Acidify the mixture with 1 M HCl to a pH of approximately 6.
  - Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.
  - Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - The crude N-methyl-L-methionine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

- Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to purify the product.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

## Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of N-methylated methionine on cancer cell lines using a crystal violet assay.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of N-methylated methionine on a specific cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MCF-7, PC-3)
- Complete cell culture medium
- N-methylated methionine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- 10% acetic acid solution
- Microplate reader

Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub> to allow for cell attachment.
- Treatment:
  - Prepare serial dilutions of the N-methylated methionine stock solution in complete medium to achieve the desired final concentrations.
  - Remove the medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of N-methylated methionine. Include a vehicle control (medium with the solvent used for the stock solution).
  - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Staining and Quantification:
  - After the incubation period, gently wash the cells twice with PBS.
  - Fix the cells by adding 100  $\mu$ L of 10% formalin to each well and incubate for 15 minutes at room temperature.
  - Remove the formalin and wash the plate with water.
  - Stain the cells with 100  $\mu$ L of crystal violet solution for 20 minutes at room temperature.
  - Wash the plate with water to remove excess stain and allow it to air dry.
  - Solubilize the stain by adding 100  $\mu$ L of 10% acetic acid to each well.
  - Measure the absorbance at a wavelength of 595 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the logarithm of the N-methylated methionine concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.

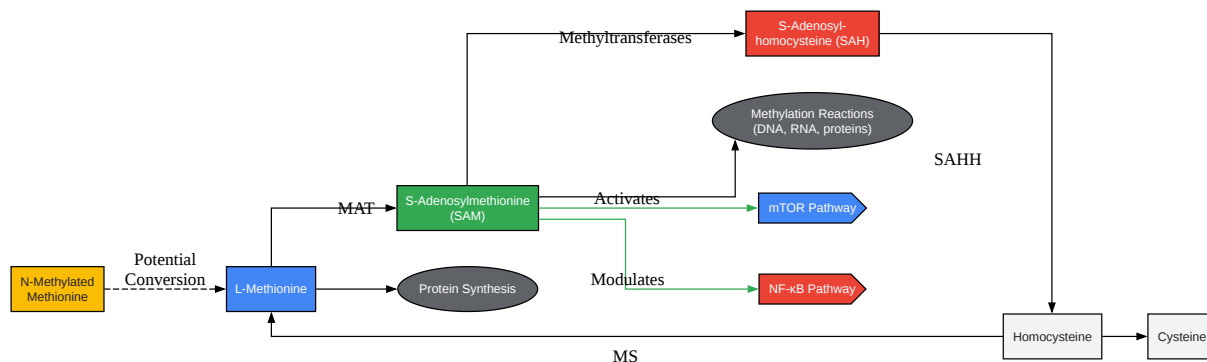
## Signaling Pathways and Biological Activity

The biological activity of N-methylated methionine is not as extensively studied as its parent compound, L-methionine. However, based on the known roles of methionine and the general effects of N-methylation, we can infer its potential involvement in several key cellular processes.

Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR (mechanistic target of rapamycin) pathway and the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Methionine itself, and its metabolite S-adenosylmethionine (SAM), are key players in these pathways.

## Methionine Metabolism and its Connection to Major Signaling Pathways

The diagram below illustrates the central role of methionine in cellular metabolism and its connections to the mTOR and NF- $\kappa$ B signaling pathways.



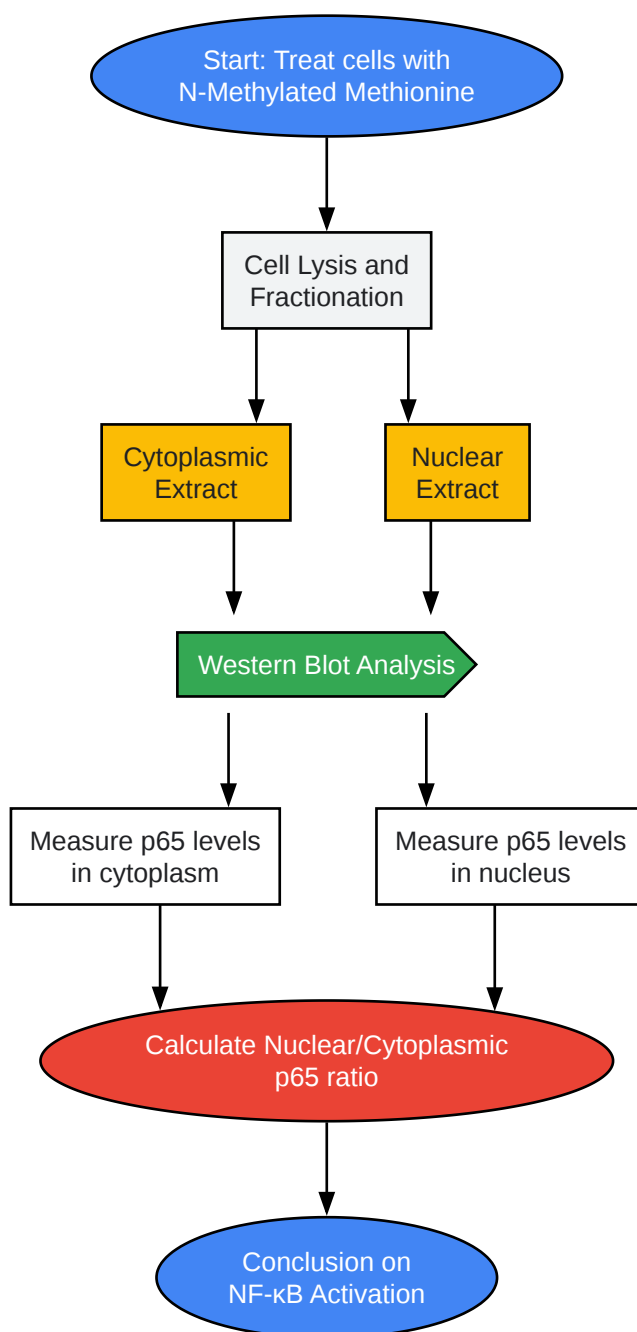
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Methionine metabolism and its links to mTOR and NF-κB pathways.

## Experimental Workflow for Investigating NF-κB Activation

The following diagram outlines a typical workflow to investigate the effect of N-methylated methionine on the NF-κB signaling pathway.





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Workflow for assessing NF-κB activation by N-methylated methionine.

While direct evidence for the biological activities of N-methylated methionine is still emerging, studies on methionine restriction in cancer cells suggest that modifications to methionine metabolism can have significant therapeutic implications. The unique physicochemical properties conferred by N-methylation may lead to novel pharmacological activities that warrant

further investigation. This guide serves as a foundational resource for researchers and professionals in drug development to explore the potential of N-methylated methionine.

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## References

- 1. N-methyl-L-methionine | C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub>S | CID 6451891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Methionine | C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub>S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
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